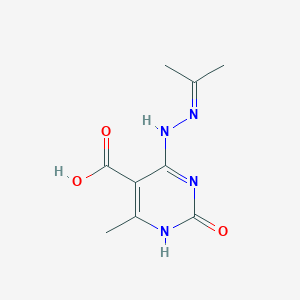
5-Fluoro-2-phenylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-phenylquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-phenylquinazoline typically involves the Chan–Evans–Lam coupling reaction. This method uses 3-fluoro-2-formylphenylboronic acid and benzamidine hydrochloride as starting materials. The reaction is catalyzed by copper(I) iodide (CuI) and is carried out in the presence of a base such as potassium carbonate (K2CO3) in an alcoholic solvent. The product is then purified using silica gel flash column chromatography .
Industrial Production Methods: This includes optimizing reaction conditions to improve yield and reduce costs, such as using more efficient catalysts and solvents compatible with large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-2-phenylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinazolines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Applications De Recherche Scientifique
5-Fluoro-2-phenylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biological probes and studying enzyme interactions.
Industry: The compound is explored for its use in developing new materials with unique properties
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-phenylquinazoline involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can block their activity, leading to the inhibition of cell proliferation and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-Phenylquinazoline: Lacks the fluorine atom, which may result in different biological activities.
5-Chloro-2-phenylquinazoline: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological properties.
2-Phenylquinazolin-4-one: Contains a carbonyl group at the 4-position, leading to different chemical behavior and applications
Uniqueness: The presence of the fluorine atom in 5-Fluoro-2-phenylquinazoline enhances its lipophilicity and metabolic stability, making it more effective in biological systems. This unique feature distinguishes it from other quinazoline derivatives and contributes to its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C14H9FN2 |
|---|---|
Poids moléculaire |
224.23 g/mol |
Nom IUPAC |
5-fluoro-2-phenylquinazoline |
InChI |
InChI=1S/C14H9FN2/c15-12-7-4-8-13-11(12)9-16-14(17-13)10-5-2-1-3-6-10/h1-9H |
Clé InChI |
QIOLAMPUKVDHRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=C3C(=N2)C=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((Trimethylsilyl)methyl)benzo[d]thiazole](/img/structure/B11884844.png)









![1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11884925.png)



